N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide core linked to a piperidine ring, which is further substituted with a tetrahydrothiopyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Tetrahydrothiopyran Group: The tetrahydrothiopyran group can be introduced via a nucleophilic substitution reaction using a thiopyran precursor.
Attachment of the Cyclobutanecarboxamide Core: The final step involves the coupling of the piperidine derivative with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: Its structural properties may make it suitable for use in the development of novel materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms and effects.
Comparison with Similar Compounds
Similar Compounds
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of a cyclobutane ring.
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide: Similar structure with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of a cyclobutanecarboxamide core with a piperidine ring and a tetrahydrothiopyran group. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16(14-2-1-3-14)17-12-13-4-8-18(9-5-13)15-6-10-20-11-7-15/h13-15H,1-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUHKYQOECJAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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